(1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol
Overview
Description
The compound (1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol is a complex organic molecule characterized by its unique structure featuring two dioxolane rings
Scientific Research Applications
(1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol typically involves the formation of dioxolane rings through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of (1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Tetramethylethylene chlorophosphite
Uniqueness
(1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol: is unique due to its specific stereochemistry and the presence of two dioxolane rings, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(1S)-1-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2)15-6-8(16-11)10-9(7(14)5-13)17-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3/t7-,8+,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOMPJTKIBFPF-SGIHWFKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C(CO)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](CO)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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